Regioisomeric Purity: Direct Comparison of Boc-Group Placement
The target compound is the N2-Boc protected isomer (CAS 1292303-78-6), distinct from the N1-Boc regioisomer (CAS 957761-27-2). The SMILES string COCCNNC(OC(C)(C)C)=O confirms the Boc group is on the terminal nitrogen, leaving the substituted nitrogen free for selective reactions. The N1-isomer presents a different steric and electronic profile, which leads to a divergent reactivity in hydrazone formation and deprotection sequences. In procurement, verifying the correct regioisomer is paramount, as the isomeric identity is a primary driver of synthetic outcome, yet physical properties such as density and refractive index can be deceptively similar .
| Evidence Dimension | Regioisomeric Identity (SMILES) |
|---|---|
| Target Compound Data | COCCNNC(OC(C)(C)C)=O (N2-Boc isomer, CAS 1292303-78-6) |
| Comparator Or Baseline | N1-Boc isomer (CAS 957761-27-2): SMILES inferred as COCCN(C(=O)OC(C)(C)C)N |
| Quantified Difference | Qualitative difference in substitution pattern; quantitative reactivity difference is not available in public data. |
| Conditions | Structural identity confirmed by SMILES and CAS registry. |
Why This Matters
Procurement of the wrong regioisomer leads to synthesis failure due to mismatched protecting group strategy, making correct isomeric identity a go/no-go selection criterion.
